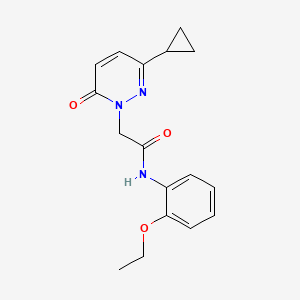

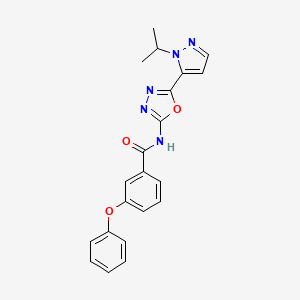

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on the surface of various immune cells, including T cells, B cells, natural killer cells, and dendritic cells. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of pyridazine and pyridazinone derivatives, including those structurally related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide, has been a focus of medicinal chemistry due to their wide range of biological activities. For instance, Ibrahim and Behbehani (2014) developed a novel class of pyridazin-3-one derivatives through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, demonstrating a general route for synthesizing such compounds with potential for further functionalization (Ibrahim & Behbehani, 2014).

Biological Activities

The structural motif of pyridazinones has been associated with various biological activities. For example, compounds with the pyridazinone core have been investigated for their antinociceptive (pain-relieving) properties. Doğruer et al. (2000) synthesized new pyridazinone derivatives and evaluated their antinociceptive activity, finding several compounds more potent than aspirin in animal models (Doğruer, Şahin, Ünlü, & Ito, 2000).

Additionally, the antioxidative properties of new compounds, including those similar to the queried chemical structure, have been explored to address oxidative stress, a contributing factor to various chronic diseases. Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, demonstrating the potential for compounds with specific structural features to act as effective antioxidants (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Propriétés

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-23-15-6-4-3-5-14(15)18-16(21)11-20-17(22)10-9-13(19-20)12-7-8-12/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPLTYWURAOVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)

![N-[2-methyl-4-[3-methyl-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2475763.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)

![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)

![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)